molecular formula C39H80O3 B051136 2,3-Bis(octadecyloxy)propan-1-ol CAS No. 6076-38-6

2,3-Bis(octadecyloxy)propan-1-ol

Cat. No.: B051136
CAS No.: 6076-38-6
M. Wt: 597 g/mol
InChI Key: QEHCYTDFERPPPU-UHFFFAOYSA-N
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Description

1,2-O-Dioctadecyl-rac-glycerol is a saturated dialkyl glyceryl ether with octadecyl groups at the sn-1 and sn-2 positions, which mimics the structure of diacylglycerol. It has been incorporated into model lipid bilayers in order to study the dynamics of various biological membrane compositions.

Mechanism of Action

Target of Action

1,2-O-Dioctadecyl-rac-glycerol, also known as 2,3-Bis(octadecyloxy)propan-1-ol, is a saturated dialkyl glyceryl ether with octadecyl groups at the sn-1 and sn-2 positions . It mimics the structure of diacylglycerol , a secondary messenger in cells that activates protein kinase C (PKC). Therefore, the primary target of this compound can be inferred to be PKC.

Mode of Action

The compound interacts with its targets by mimicking the structure of diacylglycerol . Diacylglycerol activates PKC, which then phosphorylates a range of protein targets, leading to the activation or inhibition of these proteins . By mimicking diacylglycerol, 1,2-O-Dioctadecyl-rac-glycerol likely induces similar changes in protein activity.

Biochemical Pathways

The compound’s mimicry of diacylglycerol suggests it may affect the same biochemical pathways. Diacylglycerol is involved in the phosphatidylinositol signaling system, where it acts as a secondary messenger. This pathway plays a key role in various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

Its solubility in various solvents has been reported: dmf: 20 mg/ml, dmso: 5 mg/ml, ethanol: 30 mg/ml, pbs (ph 72): 025 mg/ml . These solubility properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The compound has been incorporated into model lipid bilayers to study the dynamics of various biological membrane compositions . The specific molecular and cellular effects of the compound’s action are likely dependent on the specific context of its use, such as the cell type and the presence of other signaling molecules.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility in different solvents suggests that it may be more effective in certain environments . .

Biochemical Analysis

Biochemical Properties

2,3-Bis(octadecyloxy)propan-1-ol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in lipids . The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can interact with proteins involved in lipid transport and storage, influencing lipid homeostasis within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in lipid signaling . By altering the composition of cellular membranes, it can impact the activity of membrane-bound receptors and enzymes, leading to changes in gene expression and cellular metabolism. For instance, this compound can influence the expression of genes involved in lipid synthesis and degradation, thereby affecting overall lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific lipid-binding domains in proteins, altering their conformation and activity . This binding can either inhibit or activate enzymes, depending on the context. For example, the compound may inhibit lipases by blocking their active sites, preventing the hydrolysis of triglycerides . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, the compound has been observed to maintain its effects on cellular function for several hours, with gradual degradation over time . Long-term studies in vivo have shown that this compound can have lasting effects on lipid metabolism, although its impact may diminish as the compound is metabolized and excreted .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance lipid metabolism and improve lipid homeostasis . At higher doses, it may exhibit toxic effects, such as liver damage and disruption of normal lipid metabolism . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetases and acyltransferases, which are involved in the activation and transfer of fatty acids . The compound can also affect metabolic flux by altering the levels of key metabolites, such as triglycerides and phospholipids . These interactions can influence the overall balance of lipid synthesis and degradation within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins and lipoproteins . It can be incorporated into lipid droplets and transported to various cellular compartments, including the endoplasmic reticulum and mitochondria . The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, such as adipose tissue and the liver .

Subcellular Localization

The subcellular localization of this compound is primarily within lipid droplets and cellular membranes . It can be targeted to specific compartments through post-translational modifications and interactions with targeting signals . The compound’s localization can influence its activity and function, as it may interact with different sets of proteins and enzymes depending on its subcellular distribution .

Properties

IUPAC Name

2,3-dioctadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHCYTDFERPPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H80O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884220
Record name 1-Propanol, 2,3-bis(octadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6076-38-6
Record name 2,3-Bis(octadecyloxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6076-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 2,3-bis(octadecyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006076386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2,3-bis(octadecyloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanol, 2,3-bis(octadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-bis(octadecyloxy)propan-1-ol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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